2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H6F6O2 It is characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with 4-(trifluoromethyl)benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoroethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both trifluoroethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds with only one of these functional groups.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-18-8-3-7(10(14,15)16)2-1-6(8)4-17/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOCODUBIKXFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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